5-Pyrimidinecarboxylic acid, 2-methoxy-4-methyl-, ethyl ester
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Overview
Description
5-Pyrimidinecarboxylic acid, 2-methoxy-4-methyl-, ethyl ester is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2-methoxy-4-methyl-, ethyl ester typically involves the esterification of 5-Pyrimidinecarboxylic acid, 2-methoxy-4-methyl- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylic acid, 2-methoxy-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 2-methoxy-4-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-methoxy-4-methyl-, ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinecarboxylic acid, 2-methoxy-4-methyl-6-phenyl-, ethyl ester: This compound has a phenyl group in place of the methyl group, which can alter its chemical properties and applications.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Another similar compound with different substituents that affect its reactivity and use.
Uniqueness
5-Pyrimidinecarboxylic acid, 2-methoxy-4-methyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-methoxy-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-8(12)7-5-10-9(13-3)11-6(7)2/h5H,4H2,1-3H3 |
InChI Key |
YKGFHYUDQRTGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)OC |
Origin of Product |
United States |
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